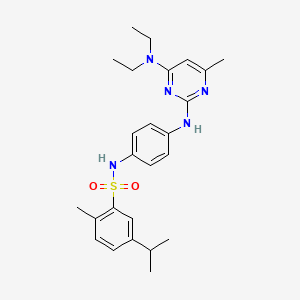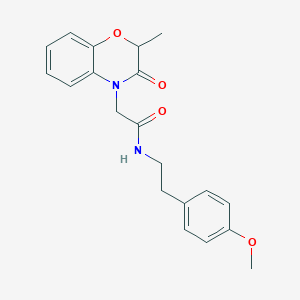
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide, also known as MPBQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for a range of biological and biochemical studies.
Scientific Research Applications
Anticonvulsant Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide: derivatives have been synthesized and evaluated for their anticonvulsant effects using various models of experimental epilepsy . These compounds have shown promising results in preclinical studies, indicating potential for development as new antiepileptic drugs.
Antioxidant Properties
The compound’s derivatives have been studied for their antioxidant abilities, which are crucial in scavenging free radicals . The antioxidant activity is significant because it can help in preventing oxidative stress-related diseases, including neurodegenerative disorders and cancer.
NMDA Receptor Antagonism
Some derivatives of the compound have been characterized as potential NMDA receptor antagonists . This application is particularly relevant in the context of neuroprotective strategies and treatments for conditions such as Alzheimer’s disease and other forms of dementia.
Cholecystokinin Antagonism
The compound has also been explored for its potential as a cholecystokinin antagonist . This could have implications in managing anxiety disorders and gastrointestinal conditions, as cholecystokinin plays a role in both anxiety and digestion.
Lipophilicity Characterization
Studies have been conducted to characterize the lipophilicity of the compound’s derivatives . Understanding the lipophilicity is essential for drug design, as it affects the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals.
Maillard Reaction Intermediates
Derivatives of the compound are formed during the Maillard reaction and contribute to the antioxidant properties of the intermediates . This has implications in food chemistry, where the Maillard reaction is responsible for the flavor and color of cooked foods.
properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-10-5-4-6-11-18)24(29)27-19-12-9-13-20(16-19)28-17(2)26-23-15-8-7-14-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIBLBQMBZBYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2937565.png)
![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)




![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2937575.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)


![6-Cyclopropyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2937582.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2937586.png)